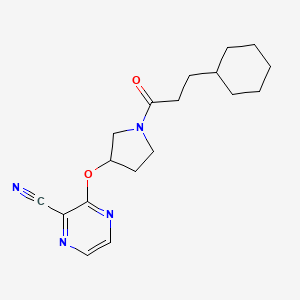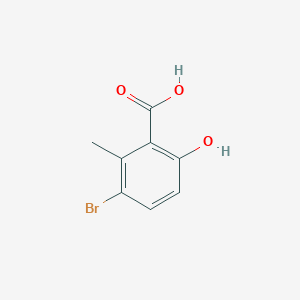
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, also known as FTSPM, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This sulfonamide derivative has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix (ECM) proteins. This inhibition of MMP activity can lead to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor and anti-angiogenic effects. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there is limited information on its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide. One area of research could focus on the development of more potent derivatives of this compound that exhibit greater anti-tumor and anti-angiogenic effects. Another area of research could focus on the development of more selective inhibitors of MMPs that do not exhibit toxicity or off-target effects. Additionally, further studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in animal models.
Synthesis Methods
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-formyl-2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol, followed by the reaction of the resulting compound with 4-methylbenzenesulfonyl chloride. Other methods include the reaction of 5-formyl-2-thiophenecarboxaldehyde with N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, followed by the reaction of the resulting compound with triethylamine.
Scientific Research Applications
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
N-[1-(5-formylthiophen-2-yl)propan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-3-7-15(8-4-11)21(18,19)16-12(2)9-13-5-6-14(10-17)20-13/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIVJBLYFXNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)



![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)